molecular formula C18H15N5O2 B3009555 N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1219901-73-1

N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B3009555
CAS No.: 1219901-73-1
M. Wt: 333.351
InChI Key: MZOACPZLGKCRNS-UHFFFAOYSA-N
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Description

“N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide” is a synthetic organic compound that belongs to the class of indazole and quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound combines the indazole and quinazoline moieties, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indazole Moiety: Starting from commercially available precursors, the indazole ring can be synthesized through cyclization reactions.

    Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized through condensation reactions involving appropriate amines and carbonyl compounds.

    Coupling of Indazole and Quinazoline Moieties: The final step involves coupling the indazole and quinazoline moieties through a propanamide linker, often using amide bond formation reactions under specific conditions such as the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time optimization to maximize yield and purity.

    Purification Techniques: Use of chromatography and recrystallization to obtain high-purity product.

    Scalability: Ensuring the synthetic route is scalable and cost-effective for industrial production.

Chemical Reactions Analysis

Types of Reactions

“N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide” can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the indazole or quinazoline rings.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the indazole or quinazoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield reduced derivatives of the indazole or quinazoline rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets and its potential as a bioactive compound.

    Medicine: Investigating its therapeutic potential for treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide” would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition or Activation of Enzymes: Modulating the activity of enzymes involved in key biological pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to downstream signaling effects.

    Pathway Modulation: Affecting cellular pathways such as apoptosis, cell proliferation, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)butanamide: A similar compound with a butanamide linker instead of a propanamide linker.

    N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)ethanamide: A similar compound with an ethanamide linker.

Uniqueness

The uniqueness of “N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide” lies in its specific combination of the indazole and quinazoline moieties with a propanamide linker. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c24-17(21-13-6-5-12-10-20-22-16(12)9-13)7-8-23-11-19-15-4-2-1-3-14(15)18(23)25/h1-6,9-11H,7-8H2,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOACPZLGKCRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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